2-(Diethylamino)ethanethiol
Overview
Description
2-(Diethylamino)ethanethiol is a compound that has been explored for its utility in various chemical applications. It is commercially available as its HCl salt and has been reported to be effective in the deprotection of aromatic methyl ethers, providing phenols in good to excellent yields. The compound's ability to be easily extracted into the aqueous phase by quenching with dilute acid is a significant advantage, as it allows for an essentially odorless workup, which is a clear improvement over the use of more common thiols like ethanethiol .
Synthesis Analysis
The synthesis of 2-(diethylamino)ethanethiol and its derivatives has been described in the literature. One method involves the formation of isothiouronium salts from 2-(dialkylamino)ethyl chlorides through the reaction with thiourea, followed by alkaline hydrolysis. This synthesis route is particularly relevant for creating standards used in analytical chemical methods to monitor chemical warfare agents and their precursors or metabolites .
Molecular Structure Analysis
While the specific molecular structure analysis of 2-(diethylamino)ethanethiol is not detailed in the provided papers, the related compound, 2-(diethylamino)ethyl methacrylate, has been used to prepare alginic acid-poly[2-(diethylamino)ethyl methacrylate] (ALG-PDEA) nanoparticles. These nanoparticles are monodispersed and stable in aqueous solutions, and their size can be controlled by varying the amount of initiator or changing the concentration of reactants .
Chemical Reactions Analysis
2-(Diethylamino)ethanethiol participates in reactions that lead to the deprotection of aromatic methyl ethers, resulting in the formation of phenols and the byproduct 2-(diethylamino)ethyl methyl sulfide. The reaction's efficiency and the ability to perform an odorless workup make it a valuable reagent in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from 2-(diethylamino)ethyl methacrylate, a related compound, have been studied. These copolymers exhibit thermo- and pH-sensitive behavior, with changes in temperature, pH, and ionic strength affecting their structural and dynamic characteristics. The copolymers demonstrate intramolecular interactions and the formation of intramolecular hydrophobic domains, which are influenced by the temperature and ionic strength of the solutions. These properties are crucial for applications in drug delivery systems and the construction of functional mesoscopic architectures .
Scientific Research Applications
Odorless Deprotection of Aromatic Methyl Ethers : 2-(Diethylamino)ethanethiol serves as a new reagent for the deprotection of aromatic methyl ethers. This method offers an essentially odorless workup due to the easy extraction of the deprotecting reagent and byproducts into the aqueous phase, presenting a clear advantage over more common thiols like ethanethiol (Magano et al., 2006).
CO2 Absorption Studies : In the context of environmental studies, 2-(Diethylamino)ethanethiol (referred to as DEAB in the study) has been examined for its efficacy in absorbing carbon dioxide. The study compares its absorption flux to other compounds, highlighting its performance under varying CO2 partial pressures and other conditions (Masoumi et al., 2014).
Detection of V-type Nerve Agent Degradation Products : This compound is utilized in the detection of thiol-containing degradation products of V-type nerve agents. It plays a crucial role in a microchip capillary electrophoresis and electrochemical detection process, highlighting its importance in security and defense-related applications (Wang et al., 2004).
Analysis of Sulfur Compounds in Wine : In the food and beverage industry, 2-(Diethylamino)ethanethiol is used in the analysis of sulfur compounds, specifically ethanethiol and diethyl disulfide, in wine. This is significant for understanding flavor profiles and potential spoilage (Belancic Majcenovic et al., 2002).
Studies on Electron-Induced Dissociation : The dissociation of ethanethiol and the formation of specific compounds on gold surfaces have been studied using 2-(Diethylamino)ethanethiol. This is relevant in the field of surface chemistry and materials science (Li et al., 2012).
Synthesis for Analytical Chemical Methods : It has been used in the synthesis of compounds that can act as standards for analytical chemical methods to monitor chemical warfare agents and their precursors or metabolites, demonstrating its importance in analytical chemistry (Stýskala et al., 2007).
Investigation in Methanol Synthesis : The compound has been investigated in the context of methanol synthesis from carbon dioxide, particularly focusing on its role in the formation of certain esters and their conversion (Hemmann et al., 2018).
Emulsion Polymerization of Styrene : It has been used in the synthesis of homopolymers and as a macromolecular chain transfer agent in the emulsion polymerization of styrene. This is particularly significant in the field of polymer science (Manguian et al., 2006).
Conformational Changes in Solution : The compound has been studied for its conformational changes in different pH regions, demonstrating the importance of hydrogen bonding in its structure (Ohno et al., 2003).
Chemosensor for Cu2+ Detection : A chemosensor involving 2-(Diethylamino)ethanethiol has been developed for the detection of Cu2+, highlighting its application in analytical chemistry and environmental monitoring (Fanna et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-(diethylamino)ethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NS/c1-3-7(4-2)5-6-8/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDSNEVSFQMCTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NS | |
Record name | 2-(N,N-DIETHYLAMINO)ETHANETHIOL | |
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URL | https://cameochemicals.noaa.gov/chemical/30045 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074414 | |
Record name | 2-(Diethylamino)ethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074414 | |
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Molecular Weight |
133.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
This is a chemical weapon precursor or chemical weapon impurity which is similar to 2-diethylaminoethanol. See the chemical datasheet for 2-diethylaminoethanol for more information. | |
Record name | 2-(N,N-DIETHYLAMINO)ETHANETHIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30045 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
2-(Diethylamino)ethanethiol | |
CAS RN |
100-38-9 | |
Record name | 2-(N,N-DIETHYLAMINO)ETHANETHIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30045 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-(Diethylamino)ethanethiol | |
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Record name | Diethylcysteamine | |
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Record name | 2-(Diethylamino)ethanethiol | |
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Record name | 2-(Diethylamino)ethanethiol | |
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Record name | 2-(diethylamino)ethanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.588 | |
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Record name | DIETHYLCYSTEAMINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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